molecular formula C23H27N3O5S B11388772 N-cyclohexyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N-cyclohexyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11388772
M. Wt: 457.5 g/mol
InChI Key: UQDPJVPSZAPKDL-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a cyclohexyl ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the sulfonamide group and the cyclohexyl ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce various heterocycles.

Scientific Research Applications

N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antibiotics or anticancer agents.

    Medicine: Its unique structure allows it to interact with specific biological targets, making it useful in the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets in biological systems. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: This compound shares the cyclohexyl and sulfonamide groups but differs in its overall structure and applications.

    N-Cyclohexyl methylone: A novel stimulant with a different mechanism of action and biological activity.

    4-Methoxyphenylacetone: Contains the methoxyphenyl group but lacks the sulfonamide and oxadiazole moieties.

Uniqueness

N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C23H27N3O5S/c1-29-19-10-8-17(9-11-19)23-24-22(31-25-23)16-26(18-6-4-3-5-7-18)32(27,28)21-14-12-20(30-2)13-15-21/h8-15,18H,3-7,16H2,1-2H3

InChI Key

UQDPJVPSZAPKDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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